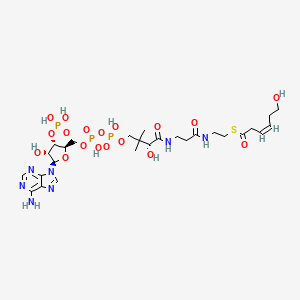

cis-6-hydroxyhex-3-enoyl-CoA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cis-6-hydroxyhex-3-enoyl-CoA is a 6-hydroxyhex-3-enoyl-CoA.

Aplicaciones Científicas De Investigación

Fatty Acid Metabolism

Cis-6-hydroxyhex-3-enoyl-CoA plays a crucial role in the β-oxidation pathway, which is essential for fatty acid degradation. Enzymes such as enoyl-CoA hydratases catalyze the hydration of trans-2-enoyl-CoA to yield 3-hydroxyacyl-CoA, with this compound being a relevant substrate in these reactions. This process is vital for energy production and the maintenance of cellular lipid levels .

Microbial Biotechnology

The compound is utilized in the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable plastics produced by microorganisms like Pseudomonas putida. The ability to convert fatty acids into PHAs through microbial fermentation processes highlights its potential in sustainable materials development. The presence of this compound as a precursor facilitates the production of functionalized PHAs with desirable properties .

Disease Diagnosis and Research

Research has indicated that intermediates like this compound can be used to study defects in peroxisomal fatty acid oxidation. By understanding the metabolic pathways involving this compound, scientists can develop diagnostic tools for diseases related to peroxisomal dysfunctions, such as Zellweger syndrome .

Pharmaceutical Applications

The compound's role in metabolic pathways makes it a candidate for drug development targeting metabolic disorders. Its involvement in the regulation of lipid metabolism may provide insights into therapeutic strategies for conditions such as obesity and diabetes .

Environmental Applications

This compound can also be explored for bioremediation purposes. Microorganisms capable of utilizing this compound may be employed to degrade environmental pollutants, particularly those derived from fatty substances, thus contributing to environmental sustainability .

Case Study 1: Enzyme Activity Analysis

In a study examining enoyl-CoA hydratase activity, researchers developed a method to quantify the production of hydroxyacyl-CoA derivatives from trans-2-enoyl-CoA substrates. The findings confirmed that this compound is a significant product, demonstrating its importance in fatty acid metabolism and potential applications in metabolic engineering .

Case Study 2: Microbial Production of PHAs

Research involving Pseudomonas putida showed that this compound can be effectively utilized as a precursor for synthesizing PHAs. The study highlighted the efficiency of microbial strains in converting fatty acid derivatives into bioplastics, showcasing the compound's relevance in sustainable material science .

Análisis De Reacciones Químicas

Role of Enoyl-CoA Isomerase

-

Enoyl-CoA isomerase (EC 5.3.3.8) relocates double bonds from the Δ³-cis position to the Δ²-trans position, enabling downstream hydration .

-

Example reaction:

cis 3 enoyl CoAEnoyl CoA isomerasetrans 2 enoyl CoA

-

-

This isomerization is critical for integrating unsaturated fatty acids into β-oxidation .

Hydration by Enoyl-CoA Hydratase

-

Enoyl-CoA hydratase (ECH; EC 4.2.1.17) adds water across the trans -2 double bond, producing 3(S)-hydroxyacyl-CoA .

Hydroxylation and Side Pathways

-

The hydroxyl group at carbon 6 in cis-6-hydroxyhex-3-enoyl-CoA may originate from:

β-Oxidation of Unsaturated Fatty Acids

| Step | Enzyme | Substrate | Product |

|---|---|---|---|

| 1 | Acyl-CoA dehydrogenase | Fatty acyl-CoA | trans-2-enoyl-CoA |

| 2 | Enoyl-CoA isomerase | cis-3-enoyl-CoA | trans-2-enoyl-CoA |

| 3 | Enoyl-CoA hydratase | trans-2-enoyl-CoA | 3(S)-hydroxyacyl-CoA |

-

This compound likely arises during the breakdown of cis -polyunsaturated fatty acids (e.g., linoleic acid), where double bonds at odd positions require isomerization .

Peroxisomal vs. Mitochondrial Processing

-

Peroxisomes : Handle very-long-chain fatty acids and employ multifunctional enzymes combining isomerase, hydratase, and dehydrogenase activities .

-

Mitochondria : Utilize distinct isomerases and hydratases, with strict stereospecificity for S -hydroxy products .

Analytical Methods

-

Chiral HPLC : Separates 3(R) - and 3(S) -hydroxyacyl-CoA isomers using phosphate buffer/methanol mobile phases (35:65 v/v) and chiral columns .

-

Mass Spectrometry : Confirms molecular weight (e.g., 947.8 g/mol for dodecenoyl-CoA analogs) and structural features .

Pathological and Diagnostic Relevance

-

Defects in enoyl-CoA isomerase or hydratase are linked to peroxisomal disorders (e.g., Zellweger syndrome) due to impaired β-oxidation .

-

Elevated levels of 3-hydroxyacyl-CoA intermediates in urine or plasma serve as biomarkers for these conditions .

Comparative Data

| Property | This compound | 3(S)-hydroxydodec-cis-6-enoyl-CoA |

|---|---|---|

| Chain Length | C6 | C12 |

| Double Bond Position | Δ³ | Δ⁶ |

| Hydroxyl Position | C6 | C3 |

| Metabolic Pathway | β-oxidation (unsaturated) | Di-unsaturated β-oxidation |

Propiedades

Fórmula molecular |

C27H44N7O18P3S |

|---|---|

Peso molecular |

879.7 g/mol |

Nombre IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-6-hydroxyhex-3-enethioate |

InChI |

InChI=1S/C27H44N7O18P3S/c1-27(2,22(39)25(40)30-8-7-17(36)29-9-11-56-18(37)6-4-3-5-10-35)13-49-55(46,47)52-54(44,45)48-12-16-21(51-53(41,42)43)20(38)26(50-16)34-15-33-19-23(28)31-14-32-24(19)34/h3-4,14-16,20-22,26,35,38-39H,5-13H2,1-2H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/b4-3-/t16-,20-,21-,22+,26-/m1/s1 |

Clave InChI |

HZHMFZAKYSAIGU-YINSCCIPSA-N |

SMILES isomérico |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C/C=C\CCO)O |

SMILES canónico |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=CCCO)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.